molecular formula C8H18Cl2N2 B13537031 (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1195065-06-5

(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B13537031
CAS No.: 1195065-06-5
M. Wt: 213.15 g/mol
InChI Key: CRJMUPUESUOYEQ-FOMWZSOGSA-N
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Description

(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a chiral bicyclic compound known for its unique structural properties. It is often used as a starting material for the synthesis of chiral diazabicyclic ligands and as a precursor in the preparation of various derivatives that serve as catalysts in asymmetric catalysis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the epimerization and lactamization of functionalized (2S,4R)-4-aminoproline methyl esters. This process is promoted by a strong base and involves the formation of bridged lactam intermediates . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can serve as intermediates or final products in the synthesis of more complex molecules.

Scientific Research Applications

(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. As a chiral ligand, it can coordinate with metal ions to form complexes that catalyze specific reactions. The compound’s structure allows it to participate in stereoselective processes, enhancing the efficiency and selectivity of the reactions it catalyzes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric catalysis and other applications where chiral properties are essential.

Properties

CAS No.

1195065-06-5

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-6(2)10-5-7-3-8(10)4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-,8-;;/m0../s1

InChI Key

CRJMUPUESUOYEQ-FOMWZSOGSA-N

Isomeric SMILES

CC(C)N1C[C@@H]2C[C@H]1CN2.Cl.Cl

Canonical SMILES

CC(C)N1CC2CC1CN2.Cl.Cl

Origin of Product

United States

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